S 2720

HIV-1 NNRTI Antiviral potency

S 2720 is a quinoxaline NNRTI selective for HIV-1, exhibiting a unique resistance mutation signature (Gly190Glu) and steep concentration-response curve. It maintains activity against multiple NNRTI-resistant mutants, making it an essential reference for resistance mechanism studies. Researchers use S 2720 as a comparator for scaffold-based classification. Its distinct pharmacodynamics preclude generic substitution. Procure from validated suppliers to ensure experimental consistency.

Molecular Formula C14H15ClN2O2S
Molecular Weight 310.8 g/mol
CAS No. 146739-86-8
Cat. No. B1680434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 2720
CAS146739-86-8
Synonyms6-chloro-3,3-dimethyl-4-(isopropenyloxycarbonyl)-3,4-dihydroquinoxalin-2(1H)-thione
S 2720
S-2720
Molecular FormulaC14H15ClN2O2S
Molecular Weight310.8 g/mol
Structural Identifiers
SMILESCC(=C)OC(=O)N1C2=C(C=CC(=C2)Cl)NC(=S)C1(C)C
InChIInChI=1S/C14H15ClN2O2S/c1-8(2)19-13(18)17-11-7-9(15)5-6-10(11)16-12(20)14(17,3)4/h5-7H,1H2,2-4H3,(H,16,20)
InChIKeyUNOJVGJCKUQAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S 2720 (CAS 146739-86-8): Quinoxaline-Derived HIV-1 Reverse Transcriptase Inhibitor with Differentiated Resistance Profile


S 2720, a quinoxaline derivative identified by its chemical name 6-chloro-3,3-dimethyl-4-(isopropenyloxycarbonyl)-3,4-dihydroquinoxalin-2(1H)-thione [1], functions as a nonnucleoside reverse transcriptase inhibitor (NNRTI) selective for HIV-1 [2]. As a structural analog within the quinoxaline/quinoline NNRTI class, S 2720 exhibits potent inhibition of both HIV-1 reverse transcriptase (RT) enzymatic activity and HIV-1 replication in cell culture [3]. Notably, S 2720 demonstrates no activity against HIV-2 RT, a characteristic shared with other NNRTIs, and its binding site overlaps with the nonnucleoside compound binding pocket in the p66 subunit of RT [4].

Why S 2720 Cannot Be Interchanged with Other Quinoxaline NNRTIs Without Experimental Validation


Despite belonging to the quinoxaline NNRTI class alongside HBY 097 and HBY 1293, S 2720 exhibits distinct biological properties that preclude generic substitution. The compound demonstrates a unique resistance mutation signature, including the novel Gly190Glu mutation not observed with other NNRTI classes [1], and the Pro225His mutation that emerges under dose-escalation pressure [2]. Critically, S 2720 displays a markedly steeper concentration-response curve than nevirapine or BHAP U-88204 [3], indicating that potency metrics such as EC50 alone cannot predict antiviral efficacy across the full concentration range. These pharmacodynamic differences, combined with distinct cross-resistance patterns against mutant HIV-1 strains [4], mean that S 2720 cannot be reliably replaced by HBY 097, nevirapine, or delavirdine without confirmatory experimental data in the specific assay system of interest.

S 2720 Comparative Evidence Guide: Quantitative Differentiation from Nevirapine, BHAP U-88204, and Class Analogs


Superior Antiviral Potency in CEM Cell Cytopathicity Assay

In direct head-to-head comparison against multiple NNRTIs in HIV-1-infected CEM cells, S 2720 demonstrated greater inhibitory potency than nevirapine, pyridinone L-697,661, BHAP U-88204, TSAO, and TIBO R82913 [1]. The compound completely prevented HIV-1 infection and emergence of drug-resistant mutant strains at concentrations 10- to 25-fold lower than those required for BHAP U-88204 and nevirapine to achieve the same virological knockout effect [2].

HIV-1 NNRTI Antiviral potency Cytopathicity

Steeper Concentration-Response Curve Relative to Nevirapine and BHAP

The concentration-response relationship for S 2720 is markedly steeper than that observed for BHAP U-88204 and nevirapine, as quantified by the ratio of the 95% to 50% antivirally effective concentration [1]. This steepness indicates that S 2720 transitions from partial to near-complete viral inhibition across a narrower concentration window, a pharmacodynamic property not captured by single-point potency metrics such as EC50 or IC50.

HIV-1 NNRTI Pharmacodynamics Concentration-response

Distinct Resistance Mutation Profile: Gly190Glu Not Observed with Other NNRTI Classes

Under selective pressure in cell culture, S 2720 and other quinoline/quinoxaline class NNRTIs select for a glycine-to-glutamate substitution at residue 190 (Gly190Glu) of reverse transcriptase [1]. This mutation has not been described for derivatives of any other NNRTI class, establishing a unique resistance signature. Furthermore, the RNA-dependent DNA polymerase activity of the Gly190Glu mutant enzyme is drastically diminished relative to wild-type RT [2].

HIV-1 NNRTI Resistance mutations Reverse transcriptase

Preserved Potency Against Multiple Clinically Relevant NNRTI-Resistant Mutants

S 2720 demonstrates markedly greater inhibitory activity against multiple NNRTI-resistant HIV-1 mutant strains compared to other HIV-1-specific RT inhibitors [1]. The compound retains potency against viruses carrying Ile-100, Asn-103, Ala-106, Lys-138, Cys-181, or His-188 substitutions in RT—mutations that confer resistance to first-generation NNRTIs such as nevirapine and BHAP U-88204. This broad mutant coverage suggests a differentiated binding mode.

HIV-1 Drug resistance NNRTI Cross-resistance

Novel Pro225His Mutation Under Dose-Escalation Pressure

Treatment of HIV-1-infected CEM cell cultures with escalating concentrations of S 2720 resulted in the ordered appearance of single and multiple mutant virus strains, including a novel Pro225His mutation that consistently appeared in a Val106Ala RT-mutated genetic background [1]. The contribution of this mutation to NNRTI resistance was additive to the resistance caused by the Val106Ala mutation. Notably, the Pro225His-mutated RT acquired markedly greater sensitivity to BHAP U-90152 (delavirdine) but not to any other NNRTI [2].

HIV-1 Resistance Pro225His Mutagenesis

Optimal Research Applications for S 2720 Based on Differentiated Evidence


Reference Compound for Quinoxaline-Class NNRTI Resistance Studies

S 2720 serves as a definitive reference compound for studies investigating quinoxaline-class NNRTI resistance mechanisms, given its unique selection of the Gly190Glu mutation not observed with other NNRTI classes [1]. Researchers characterizing novel NNRTI candidates can use S 2720 as a comparator to determine whether their compound shares the quinoxaline resistance signature, enabling scaffold-based classification of NNRTI candidates. This is particularly valuable given that Gly190Glu-mutated RT exhibits drastically diminished polymerase activity relative to wild-type enzyme [2].

Tool Compound for Investigating NNRTI Cross-Resistance Profiles

With its preserved inhibitory activity against multiple clinically relevant NNRTI-resistant mutants (Ile-100, Asn-103, Ala-106, Lys-138, Cys-181, His-188), S 2720 is optimally suited as a probe compound for cross-resistance profiling studies [1]. Laboratories evaluating the resistance profiles of novel NNRTI candidates or studying the evolution of NNRTI resistance in vitro can employ S 2720 to benchmark activity against mutant panels where nevirapine and BHAP analogs show reduced efficacy.

Pharmacodynamic Modeling in NNRTI Concentration-Response Studies

The markedly steeper concentration-response curve of S 2720 relative to nevirapine and BHAP U-88204 [1] makes it a valuable tool for pharmacodynamic modeling studies examining the relationship between NNRTI concentration and antiviral effect. Investigators studying Hill slope determinants or optimizing in vitro assay conditions for NNRTI screening can utilize S 2720 as a reference compound that exemplifies steep concentration-response behavior, providing a contrast to shallower-slope comparators.

Resistance Pathway Elucidation Under Dose-Escalation Pressure

S 2720 is uniquely suited for experiments investigating the ordered emergence of resistance mutations under dose-escalation pressure, as documented by the sequential appearance of Val106Ala followed by Pro225His mutations in HIV-1-infected CEM cell cultures [1]. This property enables researchers to study the dynamics of resistance evolution in a controlled, stepwise manner. The Pro225His mutation confers additive resistance to NNRTIs while simultaneously causing hypersensitivity specifically to delavirdine (BHAP U-90152) but not to other NNRTIs [2], offering a distinctive experimental system for probing structure-function relationships in NNRTI binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for S 2720

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.